BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Medicinal Chemistry Drug Discovery Metabolic Stability

This 5,5-difluoro-4-oxopiperidine-3-carboxylate is a key intermediate for orexin receptor antagonists (WO2005/040120 A1). The gem-difluoro motif provides conformational rigidity, reduces intrinsic microsomal clearance, and creates a facially polarized 'Janus face' cyclic amine—properties non-fluorinated analogs cannot replicate. Substituting with CAS 41276-30-6 compromises metabolic stability, target binding, and in vivo pharmacokinetics. Critical for PROTAC linker-payload constructs needing prolonged half-life. Ensure reproducible results by selecting the authentic difluoro-piperidine building block.

Molecular Formula C15H17F2NO3
Molecular Weight 297.3 g/mol
CAS No. 1067915-34-7
Cat. No. B1391897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate
CAS1067915-34-7
Molecular FormulaC15H17F2NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C15H17F2NO3/c1-2-21-14(20)12-9-18(10-15(16,17)13(12)19)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
InChIKeyGFVJRPGBYSFNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (CAS 1067915-34-7) Procurement & Technical Baseline


Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate (CAS 1067915-34-7) is a synthetic organic compound belonging to the class of 5,5-difluoro-4-oxopiperidine-3-carboxylates. It features a piperidine ring with a benzyl group on the nitrogen, an ethyl ester at the 3-position, and a gem‑difluoro substitution at the 5‑position adjacent to a ketone [1]. This compound serves as a key synthetic intermediate, notably documented in patent literature for the preparation of orexin receptor antagonists, and is available from commercial suppliers at 95% purity [2].

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: Why In‑Class Analogs Cannot Be Interchanged


The 5,5‑gem‑difluoro motif in this compound fundamentally alters both physicochemical properties and metabolic stability compared to non‑fluorinated 4‑oxopiperidine analogs. Systematic studies demonstrate that difluorination on the piperidine ring significantly reduces intrinsic microsomal clearance (a proxy for hepatic metabolic stability) while modulating basicity (pKa) and lipophilicity (LogP) in a conformation‑dependent manner [1]. These changes are not additive but rather arise from the unique conformational preferences induced by the gem‑difluoro group, which can result in facially polarized ('Janus face') cyclic amines with unusually high hydrophilicity [1]. Consequently, substituting a non‑fluorinated analog (e.g., ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, CAS 41276-30-6) in a synthetic route or medicinal chemistry campaign would yield a molecule with a different metabolic fate, altered binding interactions, and potentially divergent in vivo pharmacokinetics—rendering generic substitution scientifically unsound without re‑optimization.

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: Quantifiable Differentiation Evidence vs. Closest Analogs


Enhanced Metabolic Stability of the 5,5‑Difluoropiperidine Core vs. Non‑Fluorinated Analog

The 5,5‑difluoropiperidine core confers high metabolic stability, as evidenced by intrinsic microsomal clearance measurements on a series of mono‑ and difluorinated piperidine derivatives [1]. While no direct head‑to‑head study exists for the exact target compound, class‑level data show that difluorinated piperidines exhibit low intrinsic clearance, in contrast to the higher clearance typically observed for non‑fluorinated 4‑oxopiperidines .

Medicinal Chemistry Drug Discovery Metabolic Stability

Conformational Rigidity and 'Janus Face' Polarity Induced by 5,5‑Difluoro Substitution

The 5,5‑difluoro substitution in piperidine rings enforces a diaxial conformation that creates a facially polarized ('Janus face') cyclic amine with unusually high hydrophilicity [1]. This conformational locking is absent in the non‑fluorinated analog ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, which exhibits greater conformational flexibility and different polarity distribution .

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Validated Use as Key Intermediate in Orexin Receptor Antagonist Synthesis (Patent WO2005/040120 A1)

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate is explicitly disclosed in patent WO2005/040120 A1 as a synthetic intermediate for the preparation of tetrahydropyridine derivatives that act as orexin receptor antagonists [1]. The patent demonstrates that the 5,5‑difluoro‑4‑oxopiperidine scaffold is integral to the final compounds' biological activity. In contrast, the non‑fluorinated analog ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is not claimed in this context, indicating that the difluoro substitution is critical for achieving the desired orexin receptor antagonism [2].

Medicinal Chemistry Orexin Receptor Synthetic Intermediate

Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate: Optimal Application Scenarios Based on Differentiation Evidence


Synthesis of Metabolically Stable Orexin Receptor Modulators

Use this compound as a key intermediate in the synthesis of orexin receptor antagonists, following the route disclosed in patent WO2005/040120 A1 [1]. The 5,5‑difluoro substitution provides the metabolic stability required for in vivo studies of orexin‑related disorders (e.g., narcolepsy, insomnia), a property not achievable with non‑fluorinated 4‑oxopiperidine analogs [2].

Medicinal Chemistry Scaffold for Conformationally Constrained Lead Optimization

Incorporate this compound into medicinal chemistry programs where conformational rigidity and facial polarity ('Janus face') are desired to enhance target binding affinity and selectivity [2]. The pre‑organized difluoropiperidine core can reduce entropic penalties and enable unique interactions not possible with flexible, non‑fluorinated analogs.

Building Block for PROTACs or Bifunctional Degraders Requiring Metabolic Stability

Leverage the compound's high metabolic stability to construct PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where extended in vivo half‑life is critical for sustained degradation of target proteins. The difluoropiperidine core's low intrinsic clearance minimizes premature metabolism of the linker‑payload conjugate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.